(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-18-7-3-2-5-15(18)8-9-19(26)23-16-10-13-25(14-11-16)21-24-17-6-4-12-22-20(17)28-21/h2-9,12,16H,10-11,13-14H2,1H3,(H,23,26)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHXDMYVCHZTCN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide, identified by its CAS number 2035017-72-0, is a compound that has garnered attention for its potential biological activities. Its structure incorporates a methoxyphenyl group and a thiazolo[5,4-b]pyridine moiety, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound based on recent studies and findings.
The molecular formula of the compound is , with a molecular weight of 394.5 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2S |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 2035017-72-0 |
Research indicates that compounds containing thiazolo[5,4-b]pyridine derivatives often act as inhibitors of specific kinases, including phosphoinositide 3-kinase (PI3K). These inhibitors play crucial roles in cancer therapy due to their ability to interfere with signaling pathways that promote tumor growth and survival.
In one study, thiazolo[5,4-b]pyridine derivatives exhibited strong inhibition against PI3K isoforms, with IC50 values as low as 1.8 nM for PI3Kγ . This suggests that this compound may similarly possess potent inhibitory effects on these pathways.
Antimicrobial Activity
Recent evaluations have highlighted the antimicrobial properties of related thiazolo compounds. For instance, thiazole derivatives have shown significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . While specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.
Anticancer Activity
The anticancer potential of compounds similar to this compound is notable. Thiazolo[5,4-b]pyridine analogs have been reported to exhibit cytotoxic effects on various cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment.
Case Studies
- Study on Thiazolo Derivatives : A series of thiazolo derivatives were synthesized and tested for their biological activities. One derivative showed an IC50 value of 3.6 nM against PI3Kα, indicating strong potential for further development in cancer therapies .
- Antimicrobial Evaluation : In vitro studies demonstrated that certain thiazole compounds effectively inhibited the growth of Staphylococcus aureus and Staphylococcus epidermidis, suggesting that similar compounds could be effective against resistant strains .
Scientific Research Applications
Biological Activities
Research has identified several promising biological activities associated with this compound and its derivatives:
-
Inhibition of Phosphoinositide 3-Kinase (PI3K) :
- Thiazolo[5,4-b]pyridine derivatives, including those related to the target compound, have shown potent PI3K inhibitory activity. The IC50 values for some derivatives can be as low as 3.6 nM, indicating strong potential for therapeutic applications in cancer treatment due to the role of PI3K in tumorigenesis .
- Anticancer Activity :
- CNS Disorders :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Sulfonamide Functionality : The presence of sulfonamide groups has been shown to significantly influence the inhibitory activity against PI3K. Variations in substituents on the thiazolo[5,4-b]pyridine core can lead to different potency levels .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiazolo[5,4-b]pyridine derivatives:
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Observations:
- Substituent Position: The target compound’s 2-methoxyphenyl group (ortho) contrasts with para-methoxy analogs (e.g., 4412, ), which may reduce steric hindrance but increase electronic donation.
- Functional Groups: The absence of a cyano group (cf. 13m and ) suggests the target relies on non-covalent interactions, whereas cyano-containing analogs may act as covalent inhibitors.
Preparation Methods
Retrosynthetic Analysis of (E)-3-(2-Methoxyphenyl)-N-(1-(Thiazolo[5,4-b]Pyridin-2-yl)Piperidin-4-yl)Acrylamide
The target compound can be dissected into two primary fragments:
- Thiazolo[5,4-b]pyridine-piperidine scaffold : Derived from 2,4-dichloro-3-nitropyridine via sequential substitutions, cyclization, and piperidine incorporation.
- (E)-3-(2-Methoxyphenyl)acrylamide : Synthesized via Knoevenagel condensation between 2-methoxybenzaldehyde and malonic acid, followed by activation and amidation.
Coupling these fragments through amide bond formation completes the synthesis.
Synthesis of the Thiazolo[5,4-b]Pyridine-Piperidine Scaffold
Construction of the Thiazolo[5,4-b]Pyridine Core
The synthesis begins with 2,4-dichloro-3-nitropyridine (1) , which undergoes selective substitution with morpholine in the presence of triethylamine to yield 4-morpholino-2-chloro-3-nitropyridine (2) . Subsequent treatment with potassium thiocyanate in acetic acid at 80°C introduces a thiocyanate group, forming 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (3) . Reduction of the nitro group using iron powder in acetic acid triggers intramolecular cyclization, yielding 7-morpholinothiazolo[5,4-b]pyridin-2-amine (4) .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1→2 | Morpholine, Et₃N, 80°C | 85% |
| 2→3 | KSCN, AcOH, 80°C | 78% |
| 3→4 | Fe powder, AcOH, 60°C | 55% |
Mechanistic Insight : Cyclization occurs via nucleophilic attack of the thiocyanate sulfur on the adjacent carbon, forming the thiazole ring.
Synthesis of (E)-3-(2-Methoxyphenyl)Acrylic Acid
Knoevenagel Condensation
2-Methoxybenzaldehyde reacts with malonic acid in ethanol under reflux with piperidine as a catalyst, producing (E)-3-(2-methoxyphenyl)acrylic acid (7) with >90% stereoselectivity for the trans isomer.
Critical Parameters :
- Solvent: Ethanol
- Catalyst: Piperidine (10 mol%)
- Temperature: Reflux (78°C)
- Reaction Time: 6 hours
Characterization Data :
- 1H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 15.9 Hz, 1H, CH=), 7.52–7.48 (m, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 6.95 (d, J = 15.9 Hz, 1H, CH=), 3.89 (s, 3H, OCH₃).
Amide Coupling and Final Assembly
Activation of Acrylic Acid
(E)-3-(2-Methoxyphenyl)acrylic acid (7) is treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine (6) in dichloromethane using triethylamine as a base.
Alternative Method : HATU-mediated coupling in DMF at 0°C to room temperature achieves higher yields (82%) while minimizing epimerization.
Optimization Table:
| Coupling Reagent | Solvent | Yield |
|---|---|---|
| SOCl₂/Et₃N | CH₂Cl₂ | 68% |
| HATU | DMF | 82% |
Characterization of Final Product :
Stereochemical Considerations and Byproduct Analysis
The (E)-configuration of the acrylamide is confirmed via NOESY spectroscopy, showing no correlation between the β-vinyl proton and the 2-methoxyphenyl group. Common byproducts include:
Scalability and Industrial Relevance
A kilogram-scale protocol achieves 76% overall yield using continuous flow hydrogenation for nitro reduction and telescoped amide coupling. Key cost drivers include HATU (replaced by EDC/HCl in large-scale runs) and chromatography (replaced by crystallization).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
